Distearyl phosphate (DSP) is a synthetic, double-chain (C18) dialkyl phosphate that serves as a high-performance structural lipid, anionic surfactant, and surface modifier. In procurement and material selection, it is primarily valued for its extreme hydrophobicity, high melting profile, and ability to impart a strong negative charge (zeta potential) at physiological pH . Unlike natural mixed-chain phospholipids or shorter-chain synthetic phosphates, DSP provides a predictable, highly rigid structural framework. It is heavily utilized as a primary membrane component in temperature-stable liposomes, a structural matrix in solid lipid nanoparticles (SLNs), and, particularly in its metal salt forms, as a high-efficiency oil gelling agent for industrial and cosmetic emulsions [1]. Its dual 18-carbon chains ensure maximum steric stabilization when used as a capping agent for inorganic nanoparticles.
Substituting Distearyl phosphate with shorter-chain analogs (such as Dicetyl phosphate, C16) or common metallic soaps fundamentally alters the thermal and mechanical stability of the final product. In liposomal and nanoparticle formulations, the exact C18 chain length of DSP dictates a high gel-to-liquid crystalline phase transition temperature (Tm > 70 °C) [1]. Substituting a C16 or C14 analog significantly lowers the Tm, leading to increased membrane fluidity and the premature leakage of encapsulated payloads at physiological temperatures (37 °C). In emulsion and oil-gelling applications, generic fatty acid esters (like dextrin palmitate) or standard metallic soaps (like aluminum distearate) suffer from syneresis (oil oozing) over time, whereas DSP forms tightly packed, highly stable gel networks at drastically lower weight percentages [2].
The thermal stability of lipid vesicles is strictly governed by the acyl chain length of the constituent lipids. Distearyl phosphate (DSP) exhibits a highly elevated gel-to-liquid crystalline phase transition temperature (Tm) of approximately 72–78 °C [1]. In contrast, shorter-chain analogs such as dimyristoyl phosphatidylcholine (DMPC) transition at ~24 °C, and dicetyl phosphate (DCP) formulations exhibit lower thermal thresholds than DSP. By maintaining a rigid gel state well above physiological temperature (37 °C), DSP prevents the premature leakage of encapsulated hydrophilic payloads in vivo.
| Evidence Dimension | Gel-to-liquid crystalline phase transition temperature (Tm) |
| Target Compound Data | ~72–78 °C (DSP) |
| Comparator Or Baseline | DMPC (~24 °C) and DCP-based systems (lower Tm than DSP) |
| Quantified Difference | DSP maintains a solid-like gel phase >30 °C higher than physiological temperature, whereas C14/C16 analogs transition much closer to or below 37 °C. |
| Conditions | Differential Scanning Calorimetry (DSC) of hydrated lipid vesicles. |
Essential for procuring lipids for temperature-stable drug delivery systems where premature payload leakage in vivo must be strictly minimized.
Metal salts of dialkyl phosphates are utilized to gel liquid oils in cosmetic and industrial formulations. Aluminum tris(distearyl phosphate) effectively gels liquid oils at concentrations as low as 1% to 2% without exhibiting syneresis (oozing of the oil phase) [1]. In direct head-to-head comparisons, baseline gelling agents like dextrin palmitate required up to 10% by weight to achieve comparable gelling, and traditional aluminum distearate formulations exhibited structural crazing and oil exudation over time.
| Evidence Dimension | Minimum effective gelling concentration and syneresis rate |
| Target Compound Data | 1% to 2% wt loading with 0% syneresis (no oil oozing) |
| Comparator Or Baseline | Dextrin palmitate (requires ~10% wt) and Aluminum distearate (exhibits oozing/crazing) |
| Quantified Difference | DSP salts achieve stable oil gelling at 1/5th to 1/10th the concentration of dextrin palmitate with superior long-term oil retention. |
| Conditions | 25 °C static aging of gelled liquid paraffin/oil mixtures. |
Allows formulators to drastically reduce gelling agent loading while extending the shelf-life and physical stability of non-aqueous or W/O emulsions.
Modifying the surface of inorganic nanoparticles (e.g., lanthanide-doped LaF3 or LaPO4) with strongly binding hydrophobic ligands is critical for their processability in organic matrices. Distearyl phosphate acts as an excellent capping agent, utilizing its phosphate headgroup for strong surface coordination and its dual C18 chains to provide massive steric hindrance [1]. This results in superior dispersibility in non-polar solvents and polymer matrices compared to shorter-chain ligands or single-chain fatty acids (like oleate), preventing nanoparticle agglomeration during composite manufacturing.
| Evidence Dimension | Nanoparticle dispersibility and steric stabilization |
| Target Compound Data | Dual C18 chains provide high steric bulk and stable non-polar dispersion |
| Comparator Or Baseline | Oleic acid (single C18 chain) or shorter-chain dialkyl phosphates |
| Quantified Difference | DSP provides a denser, more hydrophobic capping layer, significantly reducing inter-particle aggregation in organic solvents. |
| Conditions | Surface ligand exchange on synthesized inorganic nanoparticles. |
Crucial for materials scientists procuring capping agents to integrate nanoparticles into optical polymers or hydrophobic resins without optical scattering from agglomerates.
Where this compound is the right choice for formulating temperature-stable nanocarriers that must resist premature drug leakage at 37 °C. Its exceptionally high phase transition temperature (Tm > 70 °C) ensures that the lipid matrix remains in a rigid gel state in vivo, making it vastly superior to shorter-chain analogs like dicetyl phosphate for controlled-release applications [1].
Where this compound (often utilized as an aluminum or metal salt) is the right choice for gelling liquid oils at very low weight percentages (1-2%). It prevents the syneresis (oil oozing) and structural crazing commonly seen with baseline metallic soaps, ensuring long-term physical stability in foundations, sunscreens, and industrial lubricants [2].
Where this compound is the right choice for functionalizing inorganic nanoparticles (like phosphors or quantum dots) to ensure perfect dispersion in hydrophobic polymers. The dual-C18 chains provide maximum steric stabilization, preventing agglomeration and maintaining the optical clarity of the final composite material [3].
Corrosive